N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its different groups, and its melting and boiling points would depend on the strengths of the intermolecular forces between its molecules .Scientific Research Applications
Antiviral and Antimicrobial Activity
Research on derivatives of 1,3,4-thiadiazole, which include compounds similar to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, has shown potential in antiviral and antimicrobial applications. For instance, sulfonamide derivatives of 1,3,4-thiadiazole have demonstrated anti-tobacco mosaic virus activity, indicating their potential in combating viral infections (Zhuo Chen et al., 2010). Furthermore, compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized with significant antimicrobial activity, suggesting their usefulness in fighting bacterial and fungal infections (D. H. Purohit et al., 2011).
Anticonvulsant Properties
The search for potential anticonvulsants has led to the discovery of 1,3,4-thiadiazole derivatives with promising activity. Studies have highlighted the synthesis of specific compounds within this class that exhibit high anticonvulsive activity, offering an alternative to classic drugs used for seizure management (I. Sych et al., 2018). This research suggests the potential for developing new therapeutic agents for epilepsy and other seizure disorders.
Nematocidal and Insecticidal Activity
Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown good activity against Bursaphelenchus xylophilus, a significant pest, indicating their potential in agricultural applications (Dan Liu et al., 2022). Additionally, the design and synthesis of new 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have demonstrated remarkable insecticidal activity against cotton leafworm, highlighting their potential as insecticides (M. F. Ismail et al., 2021).
Anti-inflammatory and Analgesic Effects
The exploration of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, has uncovered their bioactivity as anti-inflammatory and analgesic agents. Certain synthesized compounds have shown promising activity in these areas, suggesting their potential use in treating inflammation and pain (M. Akhter et al., 2014).
Enzyme Inhibition
Compounds derived from 1,3,4-thiadiazole have been investigated for their ability to inhibit enzymes such as lipase and α-glucosidase. This research opens up possibilities for the development of new therapeutic agents targeting metabolic disorders, including diabetes and obesity (O. Bekircan et al., 2015).
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYEOSKWPXJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
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